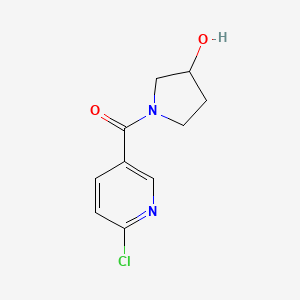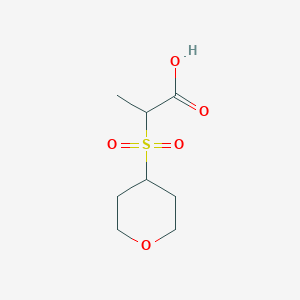![molecular formula C19H26N2O5 B1428461 Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate CAS No. 1312118-12-9](/img/structure/B1428461.png)
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate
Overview
Description
“Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate” is a chemical compound with the CAS Number: 1312118-12-9. It has a molecular weight of 362.43 and a linear formula of C19H26N2O5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 56 - 58 degrees Celsius . It is in the form of a gum .Scientific Research Applications
Synthesis of Chiral β-Hydroxy Acids
This compound is utilized in the synthesis of chiral β-hydroxy acids, which are valuable in medicinal chemistry due to their presence in a range of natural products. These acids serve as intermediates in organic synthesis and are found in lipids and depsipeptides, contributing to their oleophilic properties .
Development of Neuromodulators
The compound’s derivatives are explored for their potential as neuromodulators in the central nervous system. This research is significant for developing hypotensive drugs and understanding the transport of long-chain fatty acids into mitochondria .
Antimicrobial and Antibacterial Agents
Derivatives of this compound are investigated for their antimicrobial and antibacterial properties. The research aims to develop new agents that can effectively combat various microbial and bacterial infections .
Antifungal and Anticancer Agents
The compound’s framework is used to create antifungal and anticancer agents. These studies are crucial for discovering new treatments for fungal infections and cancer, enhancing the arsenal of available therapeutic options .
Synthesis of Biotin Intermediates
Methyl 2-(3-{[(tert-butoxycarbonyl]amino}piperidin-1-yl)-5-formylbenzoate is a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle. This synthesis is essential for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Creation of Cytotoxic Cyclodepsipeptides
The compound serves as a fragment in the synthesis of novel cytotoxic cyclodepsipeptides like onchidin, which exhibits moderate cytotoxic activity. This application is significant for the development of new cancer therapies .
Safety and Hazards
properties
IUPAC Name |
methyl 5-formyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQLMNMQJSUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)





![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)



